molecular formula C16H20O4 B14075243 Dimethyl 5,5-dimethyl-5,6,7,8-tetrahydro-1,2-naphthalenedicarboxylate CAS No. 36963-52-7

Dimethyl 5,5-dimethyl-5,6,7,8-tetrahydro-1,2-naphthalenedicarboxylate

Cat. No.: B14075243
CAS No.: 36963-52-7
M. Wt: 276.33 g/mol
InChI Key: SADYODOKVQOCNN-UHFFFAOYSA-N
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Description

1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester is an organic compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester typically involves the esterification of the corresponding dicarboxylic acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve the oxidation of 2,6-diisopropylnaphthalene followed by esterification. This method is efficient for large-scale production and ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Produces the corresponding dicarboxylic acid.

    Reduction: Yields the corresponding alcohols.

    Substitution: Results in substituted naphthalene derivatives.

Scientific Research Applications

1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester involves its interaction with molecular targets through its ester groups and aromatic ring. These interactions can influence various biochemical pathways, although detailed mechanisms are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Naphthalenedicarboxylic acid, dimethyl ester: Similar in structure but differs in the position of ester groups.

    1,4-Naphthalenedicarboxylic acid: Another isomer with different chemical properties.

Uniqueness

1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester is unique due to its specific ester group positions and the presence of tetrahydro and dimethyl groups, which confer distinct chemical and physical properties .

Properties

CAS No.

36963-52-7

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

dimethyl 5,5-dimethyl-7,8-dihydro-6H-naphthalene-1,2-dicarboxylate

InChI

InChI=1S/C16H20O4/c1-16(2)9-5-6-10-12(16)8-7-11(14(17)19-3)13(10)15(18)20-4/h7-8H,5-6,9H2,1-4H3

InChI Key

SADYODOKVQOCNN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C=CC(=C2C(=O)OC)C(=O)OC)C

Origin of Product

United States

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